4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a hydroxypropyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with important amino acid residues . This interaction could potentially lead to changes in the function of the target proteins, thereby exerting their biological effects.
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including those related to the production of bulk chemicals .
Pharmacokinetics
The compound’s solubility in organic solvents could potentially influence its bioavailability .
Result of Action
Compounds with similar structures have been shown to have potential applications in various fields, including electrochemical technologies .
Action Environment
The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors. For instance, its solubility in organic solvents could affect its distribution in the environment . Additionally, its stability could be influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene. This reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 4-(3-oxopropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Scientific Research Applications
4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazole
- 4-(3-Hydroxypropyl)-1-methyl-1H-pyrazole
- 4-(3-Hydroxypropyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole
Uniqueness
4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a trifluoromethyl group and a hydroxypropyl group on the pyrazole ring.
Properties
IUPAC Name |
3-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-13-5-6(3-2-4-14)7(12-13)8(9,10)11/h5,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZBBZLPNLGBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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